molecular formula C18H15NO B1421741 4-(2,6-Dimethylbenzoyl)isoquinoline CAS No. 1187171-86-3

4-(2,6-Dimethylbenzoyl)isoquinoline

Cat. No. B1421741
CAS RN: 1187171-86-3
M. Wt: 261.3 g/mol
InChI Key: DJKWXIMRYIYIGX-UHFFFAOYSA-N
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Description

“4-(2,6-Dimethylbenzoyl)isoquinoline” is a compound with the molecular formula C18H15NO. It’s a type of isoquinoline, a class of organic compounds that are aromatic polycyclic compounds containing an isoquinoline moiety .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including 4-(2,6-Dimethylbenzoyl)isoquinoline, have been extensively studied for their wide range of biological activities. These compounds exhibit significant antimicrobial, antibacterial, antitumor, and other pharmacological activities. The structure-activity relationships (SAR) of these compounds have been explored to predict new possible applications, pointing toward their importance in drug discovery and development (Dembitsky, Gloriozova, & Poroikov, 2015). Additionally, isoquinoline derivatives have been identified for their potential against a variety of diseases including fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral and bacterial infections, diabetes, malaria, and more (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Antioxidant Applications

Isoquinoline derivatives have also been explored for their antioxidant properties. These compounds, including 4-(2,6-Dimethylbenzoyl)isoquinoline analogs, have shown potential as effective antioxidants. The research has focused on understanding the mechanisms through which these compounds protect against oxidative damage, which is a key factor in the development of chronic diseases and aging (De Koning, 2002).

Binding with Nucleic Acids

The ability of isoquinoline alkaloids to bind with nucleic acids has been studied, revealing their therapeutic potential in designing drugs that target nucleic acid interactions. These interactions play crucial roles in the regulation of gene expression and are relevant to cancer therapy, viral infections, and other genetic disorders (Bhadra & Kumar, 2012).

Applications in Organic Electronics

Beyond biomedical applications, isoquinoline derivatives, such as those related to 4-(2,6-Dimethylbenzoyl)isoquinoline, have found applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). These compounds serve as important materials for improving the efficiency and durability of OLEDs, showcasing the versatility of isoquinoline compounds in both biological and materials science fields (Squeo & Pasini, 2020).

properties

IUPAC Name

(2,6-dimethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKWXIMRYIYIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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